1-Methyl-4-propylquinolin-2(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
1-methyl-4-propylquinolin-2-one |
InChI |
InChI=1S/C13H15NO/c1-3-6-10-9-13(15)14(2)12-8-5-4-7-11(10)12/h4-5,7-9H,3,6H2,1-2H3 |
InChI Key |
BZTAZBGAXXUNSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)N(C2=CC=CC=C21)C |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization of 1 Methyl 4 Propylquinolin 2 1h One and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the chemical environment of individual nuclei. For 1-methyl-4-propylquinolin-2(1H)-one and its related structures, a comprehensive suite of one- and two-dimensional NMR experiments is employed for a complete and unambiguous assignment of all proton and carbon signals.
The ¹H and ¹³C NMR spectra provide the fundamental framework for the structural elucidation of this compound.
The ¹H NMR spectrum of this compound exhibits characteristic signals that can be assigned to the specific protons within the molecule. The N-methyl group typically appears as a sharp singlet, while the protons of the propyl chain give rise to distinct multiplets: a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and another triplet for the methylene group attached to the quinolinone ring. The aromatic protons of the quinolinone core present a more complex pattern of doublets and triplets in the downfield region of the spectrum, with their precise chemical shifts influenced by the substitution pattern. For instance, in a related compound, 1-methyl-3,4-dihydroquinolin-2(1H)-one, the protons on the benzene (B151609) ring appear in a specific region, and their splitting patterns provide information about their relative positions. nih.gov The integration of these signals confirms the number of protons in each unique chemical environment.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum of this compound would show distinct signals for the carbonyl carbon (C2), the carbons of the aromatic ring, the carbons of the propyl substituent, and the N-methyl carbon. The chemical shift of the carbonyl carbon is typically found in the most downfield region of the spectrum. The positions of the signals for the aromatic carbons are influenced by the electronic effects of the substituents. For example, in 4-methylquinolin-2(1H)-one, the methyl group at the C4 position influences the chemical shifts of the surrounding carbons. rsc.org
A detailed analysis of the chemical shifts and coupling constants allows for the preliminary assignment of the signals to the corresponding nuclei in the molecule.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~3.3–3.6 | ~29-35 |
| Propyl-CH₂ (α to ring) | ~2.5–2.8 | ~35-40 |
| Propyl-CH₂ (β to ring) | ~1.5–1.8 | ~22-26 |
| Propyl-CH₃ | ~0.9–1.1 | ~13-15 |
| Aromatic-H | ~7.0–8.0 | ~115-145 |
| C=O | - | ~160-165 |
Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically those separated by two or three bonds. sdsu.edu For this compound, COSY correlations would be observed between the adjacent protons of the propyl chain, confirming their sequence. It would also show correlations between the neighboring aromatic protons, aiding in their specific assignment within the benzene ring. acs.org
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the N-methyl group will show a correlation to the N-methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This powerful technique provides information about the connectivity of different fragments of the molecule. For instance, the protons of the methylene group of the propyl chain attached to the quinolinone ring will show a correlation to the C4 carbon, confirming the position of the propyl substituent. Similarly, the N-methyl protons will show correlations to the C2 and C8a carbons, confirming the methylation at the N1 position.
By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all ¹H and ¹³C NMR signals for this compound can be achieved, thus definitively elucidating its structure.
The prediction of NMR chemical shifts using computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, has become a powerful tool for structural elucidation. nih.govrsc.org This method, often employed with Density Functional Theory (DFT), allows for the calculation of the magnetic shielding tensors of nuclei in a molecule. researchgate.net
For this compound, the GIAO-DFT calculations can predict the ¹H and ¹³C chemical shifts. These predicted values can then be compared with the experimental data to confirm the proposed structure. This approach is particularly useful in cases where the experimental spectra are complex or ambiguous. The accuracy of the predictions can be enhanced by using appropriate levels of theory and basis sets in the calculations. researchgate.net Recent advancements have integrated DFT calculations with machine learning models to further improve the accuracy of chemical shift predictions. nih.gov
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. It also offers insights into the structure of the molecule through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HR-MS) is employed to accurately determine the molecular formula of this compound. By measuring the m/z value with high precision, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₃H₁₅NO), the expected monoisotopic mass can be calculated and compared to the experimentally measured value. A close match between the calculated and observed mass provides strong evidence for the proposed molecular formula. For example, the HRMS data for a related compound, 4-methylquinoline-2(1H)-one, showed the [M+H]⁺ ion at m/z 160.0757, which is consistent with its molecular formula C₁₀H₉NO. rsc.org
Mass spectrometry can be utilized to study the tautomeric equilibria of quinolinone derivatives in the gas phase. rsc.orgresearchgate.net While this compound is locked in the quinolin-2-one form due to the N-methylation, related quinolinone compounds can exist in equilibrium with their hydroxyquinoline tautomers. The fragmentation patterns observed in the mass spectrum can be specific to each tautomer. By analyzing the relative abundances of the fragment ions, it is possible to infer the predominant tautomeric form in the gas phase. conicet.gov.artsijournals.com For instance, studies on 2-hydroxyquinoline (B72897) have shown that it exists in both the hydroxy and quinolinone forms in the gas phase. rsc.org
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within this compound and related quinolinone derivatives.
Experimental IR and Raman spectra of quinolinone derivatives are often complemented by theoretical calculations, such as Density Functional Theory (DFT), to provide a comprehensive understanding of the vibrational modes. nih.gov The interpretation of these spectra is aided by normal coordinate analysis and Potential Energy Distribution (PED) calculations, which assign specific vibrational frequencies to the corresponding molecular motions. nih.gov
For quinolinone structures, characteristic vibrational bands are observed. The carbonyl (C=O) stretching vibration is a prominent feature, typically appearing in the range of 1640–1680 cm⁻¹. The precise position of this band can be influenced by substituents on the quinolinone ring. For instance, in 3-[(2-Aminopyrimidin-5-yl)carbonyl]-4-hydroxy-1-methylquinolin-2(1H)-one, the C=O stretch is observed at 1663 cm⁻¹.
The aromatic C-C stretching vibrations of the quinoline (B57606) ring system generally appear in the region of 1617–1374 cm⁻¹. mdpi.com The C-N stretching vibrations within the quinoline moiety are typically found between 1325 cm⁻¹ and 1314 cm⁻¹. mdpi.com Additionally, the out-of-plane C-H bending motions are observed in the 850-600 cm⁻¹ range. astrochem.org
The presence of the N-methyl group gives rise to characteristic vibrations, such as stretching modes around 2920 cm⁻¹. The propyl group at the C4 position will exhibit its own set of vibrational modes, including symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene units, as well as various bending and rocking motions.
Theoretical calculations using methods like B3LYP with a 6-311+G(**) basis set have shown good agreement with experimental data for related quinoline derivatives, aiding in the precise assignment of vibrational modes. nih.gov
Table 1: Characteristic Vibrational Frequencies for Quinolinone Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |
| C=O | Stretching | 1640–1680 | |
| Aromatic C=C | Stretching | 1617–1374 | mdpi.com |
| C-N | Stretching | 1325–1314 | mdpi.com |
| N-CH₃ | Stretching | ~2920 | |
| C-H (Aromatic) | Out-of-plane Bending | 850–600 | astrochem.org |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within this compound and its analogs. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.
The UV-Vis spectra of quinolinone derivatives typically exhibit multiple absorption bands. acs.org These bands correspond to π-π* and n-π* electronic transitions. For a series of quinoline-fused fluorescent dihydro/spiro-quinazolinone derivatives, two main absorption bands were observed in the 240-380 nm region. acs.org The higher energy band, appearing around 250-280 nm, is attributed to a π-π* transition, while a shoulder in the 330-380 nm region corresponds to an n-π* transition. acs.org
The specific substitution pattern on the quinolinone core significantly influences the position and intensity of these absorption bands.
Quinoline and its derivatives are known for their fluorescent properties, which are of great interest for various applications, including the development of fluorescent probes. researchgate.netnih.gov The fluorescence of these compounds arises from the emission of light as the excited molecule returns to its ground electronic state.
The fluorescence properties of quinolinone derivatives are highly dependent on their molecular structure and environment. For instance, the fluorescence emission of some quinoline-fused quinazolinones has been observed in the range of 367-380 nm. acs.org The quantum yield of fluorescence can be enhanced by the formation of supramolecular complexes, for example, with cucurbit nih.govuril. nih.gov
Studies on 1-methyl-2(1H)-quinolinone (MeQone) have utilized vibronically resolved fluorescence excitation and dispersed fluorescence spectroscopy to investigate its photophysical properties in detail. researchgate.net These studies provide insights into the vibrational structure of both the ground and first electronic excited states, which is crucial for understanding the photophysics of quinolone alkaloids. researchgate.net
Protonation can also be an effective method for enhancing the fluorescence of quinolines, with significant increases in fluorescence intensity observed upon interaction with strong acids. rsc.org
Table 2: Photophysical Data for Selected Quinolinone Analogs
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Notes | References |
| Quinoline-fused dihydro/spiro-quinazolinones (6a-d) | 250-280 (π-π), 330-380 (n-π) | 367-380 | Measured in methanol. | acs.org |
| 7-(Diethylamino)quinolin-2(1H)-one derivatives (DQ1, DQ2) with cucurbit nih.govuril | - | - | Formation of inclusion complexes increases fluorescent quantum yield. | nih.gov |
X-ray Crystallography for Definitive Solid-State Structural Analysis
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
In the crystal structure of 4-methyl-1-phenylquinolin-2(1H)-one, the molecules are connected through non-classical C-H···O and C-H···π interactions. nih.gov The dihedral angle between the phenyl group and the quinolin-2(1H)-one mean plane is 87.15 (7)°. nih.gov The bond distances and angles within the quinolinone moiety are comparable to those observed in other quinolinone derivatives. nih.gov
Single-crystal X-ray diffraction of related compounds reveals important packing motifs, such as the formation of linear chains through hydrogen bonding, which can influence physical properties like melting point and solubility. The analysis of crystal structures is crucial for understanding structure-activity relationships, as it can reveal key intermolecular interactions that may be important for biological activity.
Table 3: Crystallographic Data for an Analogous Quinolinone Derivative
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| 4-Methyl-1-phenylquinolin-2(1H)-one | Monoclinic | P2₁/c | 8.984 (2) | 14.194 (4) | 10.1785 (16) | 106.631 (15) | nih.gov |
Chemical Reactivity and Mechanistic Pathways of 1 Methyl 4 Propylquinolin 2 1h One and Its Derivatives
Reaction Types and Synthetic Transformations of Quinolinone Scaffolds
The quinolinone core is amenable to a wide array of synthetic modifications, allowing for the creation of diverse chemical libraries. These transformations can be broadly categorized into functional group interconversions on the existing scaffold and derivatization strategies that introduce new structural motifs.
Functional group interconversions are fundamental to modifying the properties of the quinolinone core. solubilityofthings.comfiveable.me These reactions involve the transformation of one functional group into another, enabling the fine-tuning of the molecule's electronic and steric characteristics. solubilityofthings.com For instance, the carbonyl group of the quinolinone ring can influence the reactivity of adjacent positions, and the N-methyl group provides a site for potential further reactions.
Common functional group interconversions on the quinolinone scaffold include:
Halogenation: The introduction of halogen atoms, such as chlorine, can be achieved at various positions on the quinoline (B57606) ring. For example, 4-chloro-8-methylquinolin-2(1H)-one can be synthesized and subsequently used as a precursor for further nucleophilic substitution reactions. mdpi.com
Nitration: The nitro group can be introduced onto the quinoline ring and subsequently reduced to an amino group, which can then be further functionalized. rsc.org
Hydroxylation: The introduction of a hydroxyl group can significantly alter the molecule's polarity and hydrogen bonding capabilities. For example, 4-hydroxyquinolin-2(1H)-one derivatives are common synthetic targets.
Thionation: The carbonyl group of the quinolinone can be converted to a thiocarbonyl group using reagents like phosphorus pentasulfide, yielding the corresponding quinoline-2(1H)-thione. mdpi.com
These interconversions are crucial for creating a variety of quinolinone derivatives with tailored properties. The choice of reagents and reaction conditions dictates the outcome of these transformations.
Derivatization strategies focus on introducing new substituents and functional groups to the quinolinone scaffold, leading to a diverse range of analogs with potentially enhanced biological activities. nih.govnih.gov These strategies often exploit the reactivity of the functional groups introduced through interconversions.
Key derivatization strategies include:
N-Alkylation: The nitrogen atom of the quinolinone ring can be alkylated to introduce various alkyl or aryl groups. This modification can impact the molecule's lipophilicity and metabolic stability. nih.gov
C-C Bond Formation: Palladium-catalyzed cross-coupling reactions are powerful tools for introducing new carbon-carbon bonds at various positions on the quinoline ring, allowing for the attachment of aryl, alkyl, and other organic fragments. organic-chemistry.org
Nucleophilic Substitution: Halogenated quinolinones serve as excellent substrates for nucleophilic substitution reactions. mdpi.com Amines, thiols, and alkoxides can displace the halide to introduce a wide range of functional groups. mdpi.commdpi.com For instance, the 4-chloro group of 4-chloro-8-methylquinolin-2(1H)-one can be displaced by various nucleophiles to generate 4-amino, 4-hydrazino, and 4-azido derivatives. mdpi.com
Cyclization Reactions: Intramolecular cyclization reactions can be employed to construct additional rings fused to the quinolinone scaffold, leading to more complex polycyclic structures. youtube.com
The following table summarizes some common derivatization reactions of the quinolinone scaffold:
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Alkylation | Alkyl halide, base | N-substituted quinolinones | |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted quinolinones | organic-chemistry.org |
| Nucleophilic Substitution | Amine, heat | Amino-substituted quinolinones | mdpi.com |
| Thionation | Phosphorus pentasulfide | Quinoline-2(1H)-thiones | mdpi.com |
These derivatization strategies have been instrumental in the development of numerous quinoline-based compounds with a wide range of applications. nih.govnih.govmdpi.com
Mechanistic Studies of Quinolinone Reactions
Understanding the mechanisms of quinolinone reactions is crucial for optimizing reaction conditions and predicting the formation of products. These studies often involve a combination of experimental and computational approaches to elucidate the intricate details of the reaction pathways.
The identification of reaction intermediates and the characterization of transition states are key to understanding reaction mechanisms. nih.gov For many quinolinone syntheses, such as the Combes reaction, imine and enamine intermediates have been proposed and, in some cases, observed experimentally. researchgate.net The rate of consumption of these intermediates often correlates with the rate of quinoline formation, suggesting their involvement in the rate-determining step. researchgate.net
Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling reaction pathways and calculating the energies of intermediates and transition states. nih.gov These calculations can provide valuable insights into the feasibility of a proposed mechanism and help to rationalize experimental observations.
Quinolinone reactions can proceed through either ionic or radical pathways, depending on the reaction conditions and the nature of the reactants. nih.govyoutube.com
Ionic Pathways: Many classical quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, are believed to proceed through ionic mechanisms involving electrophilic aromatic substitution. youtube.comyoutube.com The Camps cyclization, which can yield both quinolin-2-ones and quinolin-4-ones, involves an intramolecular aldol (B89426) condensation, a classic ionic reaction. mdpi.com
Radical Pathways: In recent years, radical-mediated syntheses of quinolines have gained attention. nih.gov These reactions often involve the use of a radical initiator or a photocatalyst to generate radical intermediates that can then undergo cyclization to form the quinoline ring. organic-chemistry.orgnih.gov For example, the N-bromosuccinamide-mediated radical reaction of arylamine precursors has been used to synthesize 3-substituted quinolines. nih.gov
The choice between an ionic and a radical pathway can be influenced by factors such as the presence of an oxidant, a reductant, or a light source.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of quinolinone reactions. nih.gov DFT calculations can be used to:
Model Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. nih.govresearchgate.net
Analyze Transition States: The geometry and electronic structure of transition states can be analyzed to understand the key bond-forming and bond-breaking events. nih.gov
Predict Reactivity and Regioselectivity: DFT calculations can help to explain why a particular reaction proceeds with a certain regioselectivity and can be used to predict the outcome of new reactions. nih.gov
Investigate Solvent Effects: The influence of the solvent on the reaction mechanism can be modeled using various solvation models. nih.gov
For example, DFT calculations have been used to study the mechanism of hydroxyl radical attack on quinoline, revealing that the reaction proceeds through the formation of π-complexes and that the activation barriers are significantly lowered by solvation. nih.gov Similarly, DFT has been employed to investigate the mechanism of nickel-catalyzed cross-coupling reactions, providing insights into the oxidative addition process. researchgate.net These computational studies complement experimental findings and provide a deeper understanding of the factors that govern the reactivity of the quinolinone scaffold. nih.gov
Regioselective and Chemoselective Transformations of Quinolinones
The chemical reactivity of the quinolinone scaffold, including 1-methyl-4-propylquinolin-2(1H)-one, is characterized by the potential for selective transformations at various positions of the heterocyclic ring system. The presence of both electron-rich and electron-deficient centers, as well as multiple functional groups, allows for a diverse range of regioselective and chemoselective reactions. These transformations are crucial for the synthesis of complex derivatives with specific biological activities. Key to these selective modifications is the careful choice of reagents, catalysts, and reaction conditions.
Palladium-catalyzed reactions have emerged as a powerful tool for the functionalization of quinolinones, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high selectivity. nih.gov These methods often proceed under mild conditions and tolerate a variety of functional groups.
Regioselectivity in Quinolinone Transformations
The substitution pattern on the quinolinone ring directs the regioselectivity of subsequent reactions. The electron-donating or withdrawing nature of the substituents on the carbocyclic ring influences the reactivity of the aromatic system towards electrophilic substitution. Conversely, the pyridinone part of the molecule contains several reactive sites, including the C3 and C4 positions, the nitrogen atom, and the carbonyl group, which are susceptible to both nucleophilic and electrophilic attack.
For instance, in the case of 4-chloro-8-methylquinolin-2(1H)-one, nucleophilic substitution reactions preferentially occur at the C4 position. mdpi.com This high reactivity of the 4-position is a general feature of 4-haloquinolinones and is exploited for the introduction of various functional groups.
The following table summarizes examples of regioselective transformations on the quinolinone core, illustrating the control over the reaction site based on the chosen methodology.
| Starting Material | Reagents and Conditions | Product | Position of Transformation | Reference |
| 2-Iodoanilines and dimethyl maleate | Pd(OAc)₂, Et₃N, acetonitrile, 100 °C | Quinolin-2(1H)-ones | C3-C4 bond formation | nih.gov |
| 4-Chloro-8-methylquinolin-2(1H)-one | Thiourea, fusion | 8-Methyl-4-sulfanylquinolin-2(1H)-one | C4 | mdpi.com |
| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine hydrate | 4-Hydrazino-8-methylquinolin-2(1H)-one | C4 | mdpi.com |
| N-(2-Acylaryl)amides | Base-catalyzed intramolecular cyclization | Quinolin-4-ones or Quinolin-2-ones | Formation of the pyridinone ring | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Chemoselectivity in Quinolinone Transformations
Chemoselectivity in the reactions of quinolinones is critical when multiple reactive functional groups are present in the molecule. For example, in a molecule containing both a halogen at the C4 position and a carbonyl group, it is often possible to selectively react at one site without affecting the other.
A notable example of chemoselectivity is the transformation of β-amido ynones into 3-acyl-substituted quinolones or 3-H-quinolones. organic-chemistry.org The outcome of the reaction is dependent on the reaction conditions, specifically the presence or absence of water. In anhydrous ethylene (B1197577) glycol, a selective C=O bond cleavage, 1,5-O migration, and C=C bond recombination process occurs to yield 3-acyl-substituted quinolones. mdpi.comresearchgate.net In the presence of a trace amount of water, the reaction proceeds via a selective C–N bond cleavage to afford 3-H quinolones. mdpi.com
The table below provides examples of chemoselective reactions involving quinolinone derivatives.
| Starting Material | Reagents and Conditions | Major Product | Selectivity | Reference |
| β-Cyclic amido ynones | Anhydrous Ethylene Glycol | 3-Acyl-substituted quinolones | Selective C=O bond cleavage and 1,5-O migration | mdpi.comresearchgate.net |
| β-Linear amido ynones | Ethylene Glycol with trace H₂O | 3-H quinolones | Selective C-N bond cleavage | mdpi.com |
| 4-Chloro-8-methylquinoline-2(1H)-thione | Dimethyl sulfate (B86663) or ethyl iodide | 2-Alkylthio-4-chloro-8-methylquinolines | S-alkylation over N-alkylation | mdpi.com |
| 4-Hydroxy-1-methyl-quinolin-2(1H)-one | Nitric acid, Sodium nitrite, Acetic acid | 3-Nitro-4-hydroxy-1-methyl-quinolin-2(1H)-one | Nitration at C3 | nih.gov |
This table is interactive. Click on the headers to sort the data.
The development of these regioselective and chemoselective transformations is of paramount importance for the synthesis of structurally diverse quinolinone libraries. The ability to precisely modify the quinolinone scaffold allows for the fine-tuning of its chemical properties and biological activities, paving the way for the discovery of new therapeutic agents and research tools.
Biological Target Interaction and Mechanistic Pathways of Quinolinone Derivatives
Biological Relevance of the Quinolinone Motif as a Privileged Scaffold
The quinoline (B57606) and quinolinone core structures are recognized as "privileged scaffolds" in drug discovery due to their ability to bind to a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.govbenthamdirect.com These heterocyclic compounds, consisting of a benzene (B151609) ring fused to a pyridine (B92270) or pyridinone ring respectively, are found in numerous natural products and synthetic drugs. benthamdirect.com Their structural versatility allows for the generation of large libraries of derivatives with diverse biological functions, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govmdpi.comnih.gov The sustained interest in quinoline-based compounds stems from their proven success in yielding clinically relevant drugs and their potential for further optimization to address unmet medical needs. nih.govnih.gov
Identification and Characterization of Molecular Targets
The therapeutic potential of quinolinone derivatives is rooted in their interaction with specific molecular targets that are crucial for cellular function and disease progression.
Quinolinone derivatives have been shown to inhibit a variety of enzymes implicated in diseases such as cancer and bacterial infections.
DNA Gyrase and Topoisomerase IV: Fluoroquinolones, a well-known class of quinolone derivatives, exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV. mdpi.comnih.govnih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to the cessation of cell division and ultimately, bacterial death. mdpi.comnih.gov DNA gyrase is the primary target in many Gram-negative bacteria, while topoisomerase IV is the main target in several Gram-positive bacteria. mdpi.com The inhibitory action involves the formation of a stable complex between the quinolone, the enzyme, and the bacterial DNA, which prevents the re-ligation of the DNA strands. nih.gov
Tubulin Polymerization: Certain quinolinone analogues have demonstrated potent anticancer activity by inhibiting tubulin polymerization. nih.govnih.govrsc.org Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) in cancer cells. nih.govnih.gov For instance, a 2-phenyl-4-quinolone derivative was found to inhibit tubulin polymerization, causing mitotic arrest and subsequent apoptosis. nih.gov
Other Enzymes: Research has also explored the inhibitory potential of quinolinone derivatives against other enzymes. For example, some derivatives have been investigated as inhibitors of cytochrome bd oxidase, a key component of the respiratory chain in Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Additionally, the Hsp90 protein, a chaperone involved in the folding and stability of numerous client proteins essential for cancer cell survival, has been identified as a potential target for some 3-(heteroaryl)quinolin-2(1H)-one derivatives. nih.gov
Beyond direct enzyme inhibition, quinolinone derivatives can influence fundamental cellular processes.
Cell Cycle Regulation: As a consequence of their interaction with targets like tubulin, many quinolinone derivatives are potent modulators of the cell cycle. nih.govnih.gov By inducing a G2/M phase arrest, these compounds prevent cancer cells from completing mitosis and proliferating. nih.gov This cell cycle blockade can trigger downstream signaling pathways that lead to apoptosis. nih.gov
Apoptosis Induction: The ultimate outcome of the cellular insults caused by many quinolinone derivatives is the induction of apoptosis. This can be initiated through various mechanisms, including the disruption of the mitotic spindle, activation of caspases, and modulation of Bcl-2 family proteins. nih.gov For example, a 2-phenyl-4-quinolone was shown to induce apoptosis through the activation of caspases and the release of apoptosis-inducing factor (AIF). nih.gov
Elucidation of Mechanistic Pathways for Observed Biological Activities
The biological effects of quinolinone derivatives are the result of complex and interconnected mechanistic pathways. For anticancer quinolinones that target tubulin, the initial event is the binding to tubulin, which inhibits its polymerization into microtubules. nih.gov This disruption of the microtubule network leads to the formation of abnormal mitotic spindles and activation of the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle. nih.gov Prolonged mitotic arrest can then trigger the intrinsic apoptotic pathway, characterized by the activation of caspase cascades and changes in the expression of pro- and anti-apoptotic proteins of the Bcl-2 family. nih.gov
In the context of antibacterial fluoroquinolones, the inhibition of DNA gyrase and topoisomerase IV leads to the accumulation of double-strand DNA breaks. nih.gov This DNA damage triggers the bacterial SOS response, but if the damage is too extensive, it ultimately results in cell death. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Target Interaction
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of quinolinone derivatives influences their biological activity and for guiding the design of more potent and selective compounds.
N1 Position: Alkyl substitution at the N1 position is often essential for activity. youtube.com For instance, in the case of 1-Methyl-4-propylquinolin-2(1H)-one, the methyl group at the N1 position is a key structural feature. The size and nature of the substituent at this position can influence properties like lipophilicity and metabolic stability.
C3 and C4 Positions: The substituents at the C3 and C4 positions are critical for the activity of many quinolinone derivatives. acs.org For example, a carboxylic acid group at the C3 position is a hallmark of fluoroquinolone antibiotics and is essential for their antibacterial activity. youtube.com In the case of this compound, the propyl group at the C4 position significantly influences its physicochemical properties and biological efficacy.
Other Positions: Substitutions at other positions on the quinoline ring, such as C5, C6, and C7, can also modulate activity. For instance, a fluorine atom at the C6 position and a piperazinyl ring at the C7 position are common features in fluoroquinolones that enhance their cell wall penetration and spectrum of activity. youtube.com
Advanced Applications and Future Research Directions in Quinolinone Chemistry
Applications in Materials Science (e.g., Organic Light-Emitting Diodes, Nano- and Chemosensors)
The inherent photophysical properties of the quinolinone ring system make it a candidate for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and sensors. mdpi.commdpi.com While direct studies on 1-Methyl-4-propylquinolin-2(1H)-one are limited, the broader class of quinolinone derivatives has shown promise.
Organic Light-Emitting Diodes (OLEDs): The development of efficient and stable blue-light emitters is a significant challenge in OLED technology. Quinolinone derivatives are being investigated for this purpose due to their potential for high fluorescence quantum yields and thermal stability. For instance, certain pyrazolo[3,4-b]quinolines exhibit intense fluorescence, making them suitable as emission materials in OLEDs. mdpi.com The substitution pattern on the quinolinone core, such as the N-methyl and C4-propyl groups in this compound, can be systematically modified to tune the emission color and improve device performance.
Nano- and Chemosensors: The quinolinone scaffold is also a versatile platform for designing fluorescent chemosensors. These sensors can detect specific analytes, such as metal ions or biologically relevant molecules, through changes in their fluorescence intensity or wavelength. For example, a recently synthesized 7-(diethylamino)quinolin-2(1H)-one chalcone (B49325) derivative was developed as a turn-off fluorescent probe for detecting bisulfite, an important analyte in food safety. nih.gov The mechanism often involves a specific chemical reaction between the probe and the analyte, leading to a measurable optical response. nih.gov The structure of this compound could be functionalized to create selective chemosensors for various environmental and biological targets. growingscience.comnih.gov
| Application Area | Potential Role of this compound Derivatives | Key Research Focus |
| OLEDs | Blue-light emitting materials | Tuning emission wavelengths, improving quantum efficiency and device stability. |
| Chemosensors | Fluorescent probes for specific analytes | Designing selective recognition sites and signal transduction mechanisms. |
| Nano-materials | Building blocks for functional materials | Incorporation into polymers or nanoparticles for enhanced properties. researchgate.net |
Development of Chemical Probes for Advanced Biological Research
Chemical probes are essential small-molecule tools for dissecting complex biological processes and validating new drug targets. Quinoline-based compounds have been successfully developed as probes for various biological targets. For instance, FAPI-04, a quinoline-based inhibitor of Fibroblast Activation Protein (FAP), has shown promise as a theranostic tracer for imaging and potentially treating malignant tumors. nih.gov
The development of a chemical probe from a scaffold like this compound would involve several key steps:
Identification of a Biological Target: Screening the compound against a panel of biological targets to identify a specific interaction.
Optimization of Potency and Selectivity: Chemical modifications to the core structure to enhance binding affinity and selectivity for the target protein over other related proteins.
Demonstration of Target Engagement in Cells: Using techniques like cellular thermal shift assays to confirm that the probe interacts with its intended target in a cellular environment.
A recently developed 7-(diethylamino)-quinolin-2(1H)-one derivative was used in conjunction with cucurbit rsc.orguril to create a fluorescent probe for indicator displacement assays, demonstrating the utility of this scaffold in developing sophisticated biological tools. nih.gov
Integration of High-Throughput Synthesis and Screening Methodologies in Quinolinone Discovery
The discovery of novel quinolinone-based molecules with desired properties is greatly accelerated by the integration of high-throughput synthesis and screening techniques. umd.edu These methodologies allow for the rapid generation and evaluation of large libraries of compounds. nih.govresearchgate.net
High-Throughput Synthesis: Parallel synthesis techniques enable the creation of a diverse library of this compound analogs by systematically varying the substituents at different positions of the quinolinone core. nih.gov For example, a two-step strategy for the parallel synthesis of highly diversified quinolin-4-ones has been developed, yielding libraries with high purity. nih.gov Such approaches can be adapted for the synthesis of this compound derivatives, allowing for a comprehensive exploration of the structure-activity relationship (SAR). nih.gov
High-Throughput Screening (HTS): Once a library of compounds is synthesized, HTS is employed to rapidly assess their biological activity or material properties. lut.fi For example, a cell-based screening campaign of compound libraries led to the identification of a promising anti-tubercular hit based on a quinolone scaffold. nih.gov This integration of synthesis and screening streamlines the process of identifying lead compounds for further development. acs.org
Advancements in Hybrid and Conjugate Quinolinone Structures
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with enhanced activity or a novel mechanism of action. nih.govthesciencein.org The quinoline (B57606) nucleus is an attractive scaffold for this approach due to its versatile biological activities. core.ac.uk
Several studies have reported the synthesis of quinoline-based hybrids with potent biological activities:
Quinoline-Pyrimidine Hybrids: A series of N-(7-chloroquinolin-4-yl)-N'-(4,6-diphenylpyrimidin-2-yl)alkanediamine hybrids were designed and synthesized, with some showing promising antiplasmodial activity. nih.gov
Quinoline-Sulfonamide Hybrids: Molecular hybrids of quinoline and sulfonamide have been designed and evaluated for their anticancer properties. nih.gov
Quinoline-Thiosemicarbazone Hybrids: A 4-quinoline-thiosemicarbazone molecule has been reported to bind to both BSA and DNA, indicating its potential as a bioactive agent. afjbs.com
The this compound scaffold can serve as a key building block for creating novel hybrid structures with potentially improved therapeutic or material properties. thesciencein.orgafjbs.com
Future Perspectives in Innovative Synthetic Methodologies and Comprehensive Mechanistic Understanding
The development of novel and efficient synthetic methods for constructing the quinolinone core is an active area of research. researchgate.net Recent advances have focused on greener and more sustainable approaches. rsc.org
Innovative Synthetic Methodologies:
Metal-Free Synthesis: The development of metal-free synthetic routes is desirable to avoid toxic and expensive metal catalysts. mdpi.com
C-H Functionalization: Direct functionalization of C-H bonds offers a more atom-economical and efficient way to synthesize substituted quinolines. scilit.comrsc.org Palladium-catalyzed C-H activation has been explored for the regioselective functionalization of quinolines. rsc.orgscilit.com
Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules like quinolines in a single step from multiple starting materials, which is highly efficient. rsc.org
Photocatalysis: Visible-light-mediated synthesis is an emerging green technology that can be applied to the synthesis of quinolines. organic-chemistry.org For instance, gold nanoclusters have been used as heterogeneous visible-light photocatalysts for Fukuyama indole (B1671886) synthesis, a reaction type that could be adapted for quinoline synthesis. acs.org
Mechanistic Understanding: A deeper understanding of the reaction mechanisms involved in quinolinone synthesis is crucial for optimizing reaction conditions and designing new synthetic strategies. nih.gov For example, computational studies using Density Functional Theory (DFT) have been employed to elucidate the mechanism of palladium-catalyzed C-H activation of quinoline N-oxides. rsc.org
The continued exploration of these innovative synthetic methods will undoubtedly lead to more efficient and versatile ways to synthesize this compound and its derivatives, paving the way for the discovery of new applications. organic-chemistry.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Methyl-4-propylquinolin-2(1H)-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclization of substituted anilines with propionyl chloride under acidic conditions. Evidence from analogous quinolinones (e.g., 4-hydroxyquinolin-2(1H)-ones) suggests refluxing in ethanol with potassium hydroxide as a base, followed by neutralization with hydrochloric acid to precipitate the product . Optimization involves adjusting reaction time (4–6 hours), temperature (70–80°C), and stoichiometric ratios of reagents to improve yields (typically 60–75%).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1640–1680 cm⁻¹) and N-methyl groups (~2920 cm⁻¹) .
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methyl groups at δ 3.3–3.5 ppm, propyl chain protons at δ 0.9–1.7 ppm) and quinolinone backbone signals .
- Mass Spectrometry : Validates molecular weight via molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₅NO at m/z 201.1) .
Q. How can researchers assess the preliminary antimicrobial activity of this compound?
- Methodology : Use standardized agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains. Compare inhibition zones or MIC (Minimum Inhibitory Concentration) values to reference drugs like chloroquine or 8-hydroxyquinoline derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across structural analogs of this compound?
- Methodology :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs like 1-Methyl-2-nonylquinolin-4(1H)-one (antimicrobial) and 8-hydroxyquinoline (anticancer) .
- Crystallographic Studies : Analyze hydrogen bonding (e.g., O–H···O interactions in 4-hydroxy derivatives) to explain solubility or bioavailability discrepancies .
- Computational Modeling : Use DFT or molecular docking to predict binding affinities for targets like SIRT1 or microbial enzymes .
Q. How can microwave-assisted synthesis improve the yield and purity of this compound derivatives?
- Methodology : Employ microwave reactors (e.g., 360 W, 5–10 minutes) with catalysts like indium(III) chloride to accelerate cyclization. This reduces reaction time from hours to minutes and enhances yields (e.g., 63% to >80%) while minimizing side products .
Q. What crystallographic features influence the compound’s stability and intermolecular interactions?
- Methodology : Single-crystal X-ray diffraction reveals packing motifs (e.g., linear chains via O–H···O bonds along the b-axis) and dihedral angles between quinoline and substituents. These features correlate with melting points and solubility profiles .
Q. How do electron-withdrawing/donating substituents modify the compound’s electronic properties and reactivity?
- Methodology :
- Cyclic Voltammetry : Measure redox potentials to assess electron affinity.
- Hammett Analysis : Compare substituent effects (σ values) on reaction rates in nucleophilic substitution or oxidation reactions .
Methodological Notes
- Synthesis Optimization : Use TLC/HPLC to monitor reaction progress and column chromatography (silica gel, ethyl acetate/hexane) for purification .
- Data Reproducibility : Validate spectral data against PubChem/CIF files and report deviations >5% .
- Advanced Characterization : Employ X-ray crystallography (e.g., DIAMOND software) or 2D NMR (COSY, HSQC) for ambiguous structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
